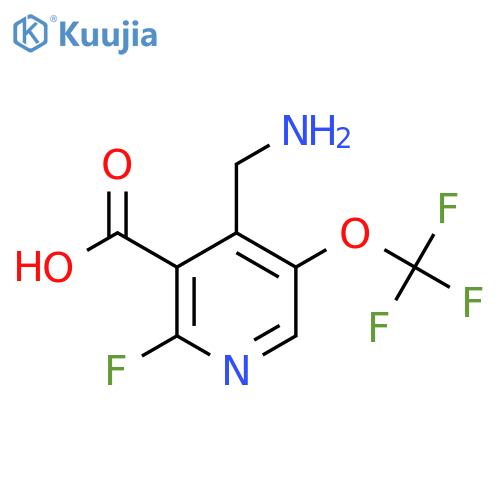Cas no 1803939-94-7 (4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid)

1803939-94-7 structure
商品名:4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid
CAS番号:1803939-94-7
MF:C8H6F4N2O3
メガワット:254.138455867767
CID:4829518
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid
-
- インチ: 1S/C8H6F4N2O3/c9-6-5(7(15)16)3(1-13)4(2-14-6)17-8(10,11)12/h2H,1,13H2,(H,15,16)
- InChIKey: FYUNONHEJZMBMI-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)O)C(=C(C=N1)OC(F)(F)F)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 85.4
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098726-1g |
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid |
1803939-94-7 | 97% | 1g |
$1,460.20 | 2022-04-02 |
4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
1803939-94-7 (4-(Aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-carboxylic acid) 関連製品
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量